molecular formula C16H12FN3O2 B2940285 N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-86-6

N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2940285
CAS No.: 899968-86-6
M. Wt: 297.289
InChI Key: YLUUQBLCXRNNCF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12FN3O2 and its molecular weight is 297.289. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that inhibit the function of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle of fungi. This inhibition disrupts the energy production in the fungi, leading to their death .

Mode of Action

This compound interacts with its target by binding to the ubiquinone-binding region of SDH. This binding is facilitated by various interactions such as hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F-N and F-H interactions . The compound’s strong inhibitory activity on SDH disrupts the energy production in the fungi, leading to their death .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway in fungi. By inhibiting the function of succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate in the cycle, leading to an energy deficit in the fungi . This disruption of the energy production pathway results in the death of the fungi .

Pharmacokinetics

It is generally expected that the compound would have good adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is the death of the fungi. The compound’s strong inhibitory activity on SDH disrupts the energy production in the fungi, leading to their death . Furthermore, the compound can change the structure of mycelia and cell membrane . It can also increase both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUUQBLCXRNNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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